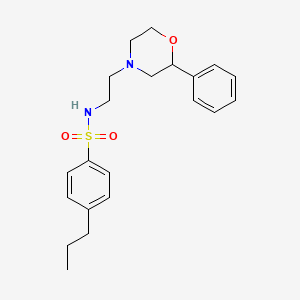

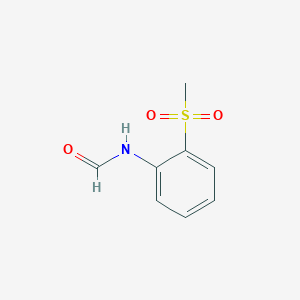

![molecular formula C6H9NO2 B2746903 6-Oxa-2-azabicyclo[3.2.1]octan-7-one CAS No. 6714-41-6](/img/structure/B2746903.png)

6-Oxa-2-azabicyclo[3.2.1]octan-7-one

Overview

Description

“6-Oxa-2-azabicyclo[3.2.1]octan-7-one” is a chemical compound with the CAS Number: 6714-41-6 . It has a molecular weight of 127.14 . The IUPAC name for this compound is (1R,5S)-6-oxa-2-azabicyclo[3.2.1]octan-7-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO2/c8-6-5-3-4(9-6)1-2-7-5/h4-5,7H,1-3H2 . This indicates that the compound contains 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The 2-azabicyclo[3.2.1]octane scaffold, to which 6-oxa-2-azabicyclo[3.2.1]octan-7-one belongs, holds significant promise in drug discovery. Researchers have utilized this core as a key synthetic intermediate in the total synthesis of various target molecules. Its nitrogen-containing heterocyclic structure contributes to its bioactivity, making it an attractive scaffold for developing novel pharmaceutical agents .

Synthetic Intermediates in Total Synthesis

The compound serves as a valuable synthetic intermediate in the total synthesis of complex organic molecules. Its unique bicyclic architecture presents both challenges and opportunities for chemists. By incorporating 6-oxa-2-azabicyclo[3.2.1]octan-7-one, researchers can access diverse chemical space and create intricate molecular structures .

Photochemical Transformations

Researchers have explored the valorization of biomass-derived compounds through photochemical reactions. 6-Oxa-2-azabicyclo[3.2.1]octan-7-one participates in these transformations, offering potential applications in sustainable chemistry and green synthesis .

Photocatalysis and Photochemistry

The compound’s photochemical properties have attracted interest. Investigating its behavior under light irradiation can lead to novel synthetic methodologies and applications in areas such as photocatalysis and photoredox chemistry .

Structural Studies and Crystallography

Crystallographic studies have revealed the precise arrangement of atoms in 6-oxa-2-azabicyclo[3.2.1]octan-7-one and related derivatives. Understanding its crystal structures aids in predicting reactivity, stability, and interactions with other molecules .

Functional Group Transformations

Researchers have explored functional group modifications using 6-oxa-2-azabicyclo[3.2.1]octan-7-one as a starting point. Reactions such as tosyl removal and acylation have been investigated, leading to the synthesis of diverse bicyclic compounds .

Safety and Hazards

properties

IUPAC Name |

6-oxa-2-azabicyclo[3.2.1]octan-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6-5-3-4(9-6)1-2-7-5/h4-5,7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSZLJIGOXYLPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC1OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxa-2-azabicyclo[3.2.1]octan-7-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

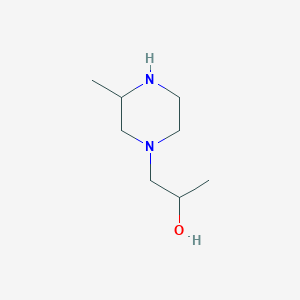

![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2746821.png)

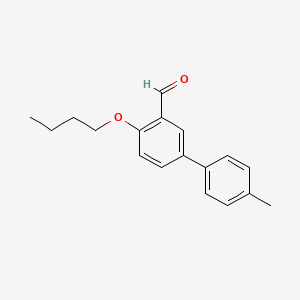

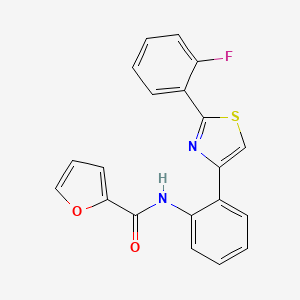

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2746824.png)

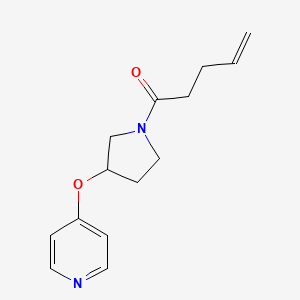

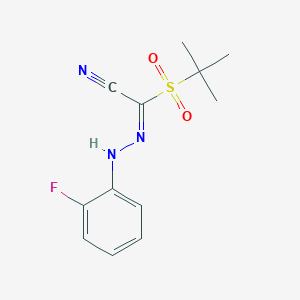

![N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2746825.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide](/img/structure/B2746826.png)

![2-Methyl-4-[4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2746830.png)

![1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2746836.png)

![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)